molecular formula C3H10N3O6PS B1195963 N-Phosphotaurocyamine CAS No. 4189-99-5

N-Phosphotaurocyamine

Cat. No. B1195963
CAS RN: 4189-99-5
M. Wt: 247.17 g/mol
InChI Key: JOYGYOHHMWVUFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phosphotaurocyamine is the N-phospho derivative of taurocyamine. It derives from a taurocyamine. It is a conjugate acid of a N-phosphonatotaurocyamine(2-).

Scientific Research Applications

Gut Microbiota and Alzheimer's Disease

  • Application : Research on Trimethylamine N-oxide (TMAO), a metabolite related to N-Phosphotaurocyamine, has shown its elevation in Alzheimer's Disease. Elevated levels of TMAO are associated with Alzheimer's pathology and neuronal degeneration (Vogt et al., 2018).

Anti-Inflammatory and Antioxidant Properties

  • Application : N-Palmitoyl-ethanolamine, an analog of this compound, exhibits anti-inflammatory and antioxidant properties. These properties are beneficial in experimental models of visceral, neuropathic, and inflammatory diseases (Saturnino et al., 2017).

Neurotransmitter Synthesis

  • Application : Tyrosine and tryptophan hydroxylases, enzymes related to the synthesis of neurotransmitters, have been targeted for treating neuropsychiatric disorders. This area of research is relevant to the study of this compound due to its potential influence on neurotransmitter synthesis (Waløen et al., 2017).

Brain Biochemistry and Cognitive Functions

  • Application : Phosphatidylserine, a compound related to this compound, plays a significant role in brain biochemistry and cognitive functions. Its properties have implications for memory, learning, and other cognitive abilities (Glade & Smith, 2015).

Chondroprotective Activity

  • Application : Phosphoramidate ProTide approach, which involves compounds related to this compound, shows potential in chondroprotection against osteoarthritis. This application is significant for developing new treatments for joint diseases (Mcguigan et al., 2008).

Biosynthesis of Signaling Lipids

  • Application : The study of N-Acyl ethanolamines (NAEs), related to this compound, reveals their role in biosynthesis of signaling lipids involved in various physiological processes like nociception and appetite (Simon & Cravatt, 2006).

properties

CAS RN

4189-99-5

Molecular Formula

C3H10N3O6PS

Molecular Weight

247.17 g/mol

IUPAC Name

2-[[amino-(phosphonoamino)methylidene]amino]ethanesulfonic acid

InChI

InChI=1S/C3H10N3O6PS/c4-3(6-13(7,8)9)5-1-2-14(10,11)12/h1-2H2,(H,10,11,12)(H5,4,5,6,7,8,9)

InChI Key

JOYGYOHHMWVUFM-UHFFFAOYSA-N

SMILES

C(CS(=O)(=O)O)N=C(N)NP(=O)(O)O

Canonical SMILES

C(CS(=O)(=O)O)N=C(N)NP(=O)(O)O

Other CAS RN

4189-99-5

synonyms

phosphotaurocyamine
taurocyaminphosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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